molecular formula C10H15FO2 B12579008 (1R,4R,5S)-4-Fluoro-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one CAS No. 634152-48-0

(1R,4R,5S)-4-Fluoro-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one

Cat. No.: B12579008
CAS No.: 634152-48-0
M. Wt: 186.22 g/mol
InChI Key: RKXLLZZBIORHII-FWWHASMVSA-N
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Description

(1R,4R,5S)-4-Fluoro-1,8,8-trimethyl-3-oxabicyclo[321]octan-2-one is a bicyclic organic compound with a unique structure that includes a fluorine atom, three methyl groups, and an oxabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R,5S)-4-Fluoro-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Addition of methyl groups: Methylation can be carried out using reagents like methyl iodide (CH3I) in the presence of a strong base such as sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

(1R,4R,5S)-4-Fluoro-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

(1R,4R,5S)-4-Fluoro-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,4R,5S)-4-Fluoro-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one involves its interaction with specific molecular targets. The fluorine atom and the bicyclic structure allow it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,4R,5S)-4-Fluoro-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one is unique due to its specific fluorine substitution and bicyclic structure, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

634152-48-0

Molecular Formula

C10H15FO2

Molecular Weight

186.22 g/mol

IUPAC Name

(1R,4R,5S)-4-fluoro-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one

InChI

InChI=1S/C10H15FO2/c1-9(2)6-4-5-10(9,3)8(12)13-7(6)11/h6-7H,4-5H2,1-3H3/t6-,7+,10+/m1/s1

InChI Key

RKXLLZZBIORHII-FWWHASMVSA-N

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)[C@H](OC2=O)F

Canonical SMILES

CC1(C2CCC1(C(=O)OC2F)C)C

Origin of Product

United States

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